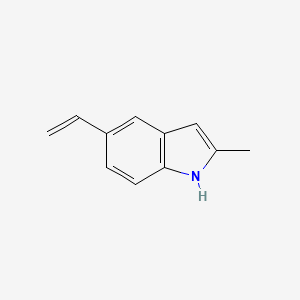

5-ethenyl-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5-ethenyl-2-methyl-1H-indole |

InChI |

InChI=1S/C11H11N/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h3-7,12H,1H2,2H3 |

InChI Key |

HHMGMUXNJRRYMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)C=C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Ethenyl 2 Methyl 1h Indole

Reactivity of the Ethenyl Moiety

The ethenyl group, a simple alkene, is characterized by the presence of a π-bond, which serves as a source of electron density, making it susceptible to attack by electrophiles and radicals. It can also participate in concerted pericyclic reactions.

The π electrons of the ethenyl double bond are loosely held and can act as a nucleophile, readily attacking electrophilic species. slideshare.net This initiates a two-step reaction mechanism that typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. slideshare.net The regioselectivity of these additions generally follows Markovnikov's rule, which states that the electrophile adds in a way that generates the most stable carbocation intermediate. slideshare.net

In the case of 5-ethenyl-2-methyl-1H-indole, the addition of an electrophile (E+) to the vinyl group would lead to a carbocation on the carbon adjacent to the indole (B1671886) ring. This carbocation is stabilized by resonance with the aromatic system. A subsequent attack by a nucleophile (Nu-) completes the addition.

Table 1: Representative Electrophilic Addition Reactions of the Ethenyl Group

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Resulting Functional Group |

|---|---|---|---|

| H-Br | H+ | Br- | Bromoethyl |

| H₂O / H+ (cat.) | H+ | H₂O | Hydroxyethyl (Alcohol) |

This table illustrates common electrophilic addition reactions applicable to alkene functionalities.

The mechanism proceeds via the initial attack of the π-bond on the electrophile, forming the more stable secondary carbocation adjacent to the indole ring. The nucleophile then attacks this carbocation to yield the final product. lasalle.edu

The ethenyl group of this compound can undergo free-radical polymerization, a process widely used for producing a variety of vinyl polymers. researchgate.net This chain reaction is typically initiated by a radical species generated from an initiator molecule (e.g., peroxides, azo compounds). The polymerization proceeds through initiation, propagation, and termination steps.

Initiation: A radical initiator (I•) adds to the vinyl group, creating a new, more stable radical on the carbon adjacent to the indole ring.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

This process allows for the synthesis of poly(5-vinyl-2-methyl-1H-indole), a polymer with indole moieties as pendant groups along the polymer backbone. Such polymers are of interest for their potential electronic and optical properties. The polymerization of substituted norbornene derivatives, which also involves the reaction of a vinyl group on a bicyclic system, has been successfully achieved using palladium-based catalysts, suggesting a viable pathway for the controlled polymerization of vinylindoles. rsc.orgresearchgate.net

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a stereospecific manner. The ethenyl group can participate as a 2π-electron component in these reactions.

Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. masterorganicchemistry.com this compound can act as a dienophile, reacting with various dienes. The reaction rate is enhanced when the dienophile has electron-withdrawing groups, although reactions with electron-rich dienophiles can also occur. masterorganicchemistry.comyoutube.com Vinyl derivatives of related five-membered heterocycles, such as vinylpyrroles, have been shown to undergo Diels-Alder reactions to form indole derivatives.

Table 2: Hypothetical Diels-Alder Reaction with this compound

| Diene | Dienophile | Product Type |

|---|---|---|

| 1,3-Butadiene | This compound | Substituted Cyclohexene |

This table provides examples of potential Diels-Alder reactions where this compound serves as the dienophile.

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (the ethenyl group) to form a five-membered heterocyclic ring. wikipedia.org It is a significant route for the synthesis of various heterocycles. wikipedia.orgfu-berlin.de The reaction of vinylindoles with 1,3-dipoles like nitrones or azomethine ylides can be used to construct complex polycyclic structures containing both indole and other heterocyclic motifs. kaust.edu.safrontiersin.org

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, such as those based on ruthenium or molybdenum. beilstein-journals.orgutc.edu The ethenyl group of this compound can participate in several types of metathesis reactions.

Cross-Metathesis (CM): Reaction with another olefin to create a new, substituted alkene. This is a powerful tool for C-C bond formation. nih.gov

Ring-Closing Metathesis (RCM): If another alkene is present in the same molecule at a suitable distance, RCM can be used to form a new ring. nih.gov

Ring-Opening Metathesis Polymerization (ROMP): While the ethenyl group itself does not undergo ROMP, if the indole were part of a strained cyclic olefin, this pathway would be possible. nih.gov

The functional group tolerance of modern metathesis catalysts makes these transformations highly applicable in complex molecule synthesis. nih.gov

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The presence of the nitrogen atom significantly influences the regioselectivity of its reactions.

The indole nucleus readily undergoes electrophilic aromatic substitution (EAS). Due to the high electron density at the C3 position of the pyrrole (B145914) ring, electrophilic attack occurs preferentially at this site. nih.gov This is because the resulting cationic intermediate (the sigma complex) is stabilized by resonance, with the positive charge being delocalized over the nitrogen atom and the benzene (B151609) ring.

If the C3 position is already substituted, electrophilic attack may occur at the C2 position or on the benzene portion of the molecule, typically at the C4 or C6 positions, influenced by the directing effects of the existing substituents. For this compound, the primary site of electrophilic attack on the nucleus would be the C3 position.

Table 3: Common Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

| Reaction | Reagent | Electrophile | Typical Product at C3 |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Nitroindole derivative |

| Halogenation | Br₂ / Dioxane | Br⁺ | 3-Bromoindole derivative |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | R-C=O⁺ | 3-Acylindole derivative |

This table outlines common EAS reactions and the expected functionalization at the C3 position of the indole ring.

Nucleophilic Reactions at C-2 and C-3 Positions

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C-3 position. However, nucleophilic reactions directly on the indole ring are less common and typically require activation by electron-withdrawing groups or proceed via specific intermediates. For this compound, the reactivity towards nucleophiles at the C-2 and C-3 positions is influenced by the electronic properties of the methyl and ethenyl substituents.

The C-3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic center. nih.gov Consequently, direct nucleophilic attack at this position is generally unfavorable unless the indole is first activated. One common strategy to achieve this is through the formation of an electrophilic intermediate. For instance, in the presence of a strong acid, protonation can occur at C-3, generating an indoleninium ion. This intermediate can then be attacked by a nucleophile.

While less common, nucleophilic attack at the C-2 position can also occur, particularly if the C-3 position is blocked or if the reaction proceeds through a different mechanism, such as a metal-catalyzed process. The 2-methyl group in this compound would sterically hinder nucleophilic attack at the C-2 position to some extent.

N-Functionalization and C-Functionalization

N-Functionalization:

The nitrogen atom of the indole ring in this compound can be functionalized through various reactions, most commonly N-alkylation. This typically involves deprotonation of the N-H bond with a base to form an indolyl anion, which then acts as a nucleophile. A variety of alkylating agents can be employed in these reactions. mdpi.comnih.govrsc.org The choice of base and solvent is crucial for the success of N-alkylation.

C-Functionalization:

C-Functionalization of this compound can occur at several positions. The most common site for electrophilic substitution is the C-3 position. However, functionalization can also be directed to other positions of the indole nucleus or the ethenyl substituent. The vinyl group itself can participate in various reactions, such as cycloadditions and metal-catalyzed cross-coupling reactions, providing a handle for further functionalization. nih.govresearchgate.net For instance, vinylindoles can undergo Diels-Alder reactions where the vinyl group acts as a diene or dienophile. tandfonline.com

Oxidation and Reduction Pathways

Oxidation:

The indole ring is susceptible to oxidation, and the presence of the ethenyl and methyl groups in this compound can influence the outcome of oxidation reactions. The electrochemical oxidation of 5-substituted indoles has been shown to lead to the formation of redox-active films, suggesting that the substituent at the 5-position is conjugated with the π-electron system of the resulting oligomers. ed.ac.uk Chemical oxidation can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, oxidation can occur at the C2-C3 double bond, leading to the formation of oxindoles or other oxygenated derivatives. The ethenyl group is also susceptible to oxidation, which could lead to cleavage of the double bond or the formation of epoxides.

Reduction:

The reduction of this compound can proceed via different pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation can lead to the saturation of the ethenyl group to an ethyl group, as has been demonstrated in the synthesis of 5-ethyl-1H-indole. researchgate.net Alternatively, reduction can affect the indole nucleus itself. For instance, hydrodenitrogenation studies on methyl-substituted indoles have shown that the methyl group can influence the hydrogenation of the heterocyclic ring. mdpi.com The reduction of the pyrrole ring of the indole nucleus would lead to the corresponding indoline derivative.

Influence of Substituents (Ethenyl and Methyl) on Reaction Regioselectivity and Kinetics

The ethenyl and methyl substituents on the indole ring of this compound exert significant electronic and steric effects that influence the regioselectivity and kinetics of its reactions.

The methyl group at the C-2 position is an electron-donating group, which increases the electron density of the indole ring, particularly at the C-3 position. This enhances the nucleophilicity of the C-3 position, making it more reactive towards electrophiles. However, the C-2 methyl group also introduces steric hindrance, which can disfavor reactions at the C-2 position and potentially influence the approach of reagents to the C-3 position. Studies on the hydrodenitrogenation of methyl-substituted indoles have shown that the position of the methyl group affects the conversion rate, indicating an influence on the kinetics of the reaction. mdpi.com

The ethenyl (vinyl) group at the C-5 position is a π-electron system that can participate in conjugation with the indole ring. Its electronic effect can be either electron-donating or electron-withdrawing depending on the nature of the reaction. In electrophilic aromatic substitution reactions, the vinyl group can act as a weak activating group. The reactivity of vinylindoles has been explored in various contexts, including cycloaddition reactions where the vinyl group's reactivity is central. researchgate.nettandfonline.com The presence of the vinyl group also opens up possibilities for reactions at this substituent, competing with reactions on the indole nucleus.

A computational study on the direct bromination of substituted indoles has shown a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step, highlighting the significant role of substituent electronic effects on reaction kinetics. researchgate.net

Studies on Reactive Intermediates

The reactions of this compound can proceed through various reactive intermediates. lumenlearning.comresearchgate.net In electrophilic substitution reactions, the initial attack of an electrophile at the C-3 position leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity and rate of the reaction.

In nucleophilic reactions, particularly those involving functionalization at the C-2 or C-3 positions, the formation of intermediate species is also crucial. For example, metalated indole intermediates can be generated, which then react with electrophiles. researchgate.net

Radical intermediates can also be involved in certain reactions of indoles. iitm.ac.in For instance, photostimulated reactions of o-iodoanilines with carbanions to form 2-substituted indoles proceed through a radical-nucleophilic substitution (SRN1) mechanism. acs.org

Reaction Mechanisms and Transition State Analysis

Understanding the detailed reaction mechanisms and the structures of transition states is fundamental to controlling the reactivity and selectivity of reactions involving this compound. Computational chemistry plays a crucial role in elucidating these aspects.

For electrophilic aromatic substitution, the mechanism typically involves a two-step process: the formation of a σ-complex followed by the loss of a proton to restore aromaticity. Transition state analysis for such reactions would involve locating the transition state for the initial electrophilic attack, which is often the rate-determining step. A study on the bromination of substituted indoles has proposed a two-step mechanism and analyzed the Gibbs free energies of the intermediates and transition states. researchgate.net

For more complex transformations, such as metal-catalyzed cross-coupling reactions involving the ethenyl group or functionalization of the indole ring, the mechanistic pathways can be more intricate, involving catalytic cycles with various intermediates and transition states. Theoretical studies on the excited state dynamics of indole provide insights into the electronic transitions that can influence its photochemical reactivity. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethenyl 2 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The proton NMR (¹H NMR) spectrum of 5-ethenyl-2-methyl-1H-indole is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) ring protons, the methyl protons, and the ethenyl (vinyl) group protons will each resonate at characteristic chemical shifts, influenced by their local electronic environments.

The N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the aromatic portion of the indole ring (H-4, H-6, and H-7) will show characteristic splitting patterns. H-4, being adjacent to the electron-donating vinyl group, is expected to be a singlet or a doublet with a small coupling constant. H-6 and H-7 will likely appear as doublets.

The vinyl group will present a characteristic AMX spin system. The proton on the carbon attached to the indole ring (H-α) will likely resonate as a doublet of doublets, coupled to the two terminal vinyl protons (H-β, cis and trans). These terminal protons will also appear as doublets of doublets. The methyl group at the 2-position is anticipated to be a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.1 | br s | - |

| H-3 | 6.2 | s | - |

| H-4 | 7.5 | d | ~1.5 |

| H-6 | 7.1 | dd | ~8.5, 1.5 |

| H-7 | 7.3 | d | ~8.5 |

| -CH=CH₂ (α-H) | 6.8 | dd | ~17.5, 10.8 |

| -CH=CH₂ (β-H, trans) | 5.7 | d | ~17.5 |

| -CH=CH₂ (β-H, cis) | 5.2 | d | ~10.8 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the indole ring are expected to resonate in the aromatic region (δ 100-140 ppm). The C-2 carbon, bearing the methyl group, and the C-3a and C-7a carbons at the ring junction will appear downfield. The C-5 carbon, substituted with the ethenyl group, will also be shifted. The carbon of the methyl group will appear at a characteristic upfield chemical shift. The two carbons of the ethenyl group will have distinct chemical shifts in the olefinic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 136.0 |

| C-3 | 100.5 |

| C-3a | 128.8 |

| C-4 | 120.0 |

| C-5 | 131.0 |

| C-6 | 122.0 |

| C-7 | 111.0 |

| C-7a | 135.5 |

| -CH=CH₂ (α-C) | 137.0 |

| -CH=CH₂ (β-C) | 113.0 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the vinyl protons (H-α with H-β cis and trans) and between the adjacent aromatic protons (H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the methyl protons and C-2 and C-3, and between the α-proton of the vinyl group and C-4, C-5, and C-6, confirming the position of the substituents on the indole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, the C=C bonds of the aromatic ring and the vinyl group, and the C-H bonds of the methyl group.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3400-3300 | Medium, Sharp |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Vinyl C-H stretch | 3080-3020 | Medium |

| Aliphatic C-H stretch (CH₃) | 2950-2850 | Medium |

| C=C stretch (aromatic) | 1620-1580 | Medium-Strong |

| C=C stretch (vinyl) | 1640 | Medium |

| N-H bend | 1550-1480 | Medium |

Note: Predicted values are based on typical functional group frequencies.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the conjugated π-system of this compound. The indole core is a well-studied chromophore, and its electronic transitions are sensitive to substitution on the bicyclic ring system.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For indole and its derivatives, the absorption spectrum is typically characterized by two main absorption bands originating from π → π* transitions, historically labeled as the ¹La and ¹Lb bands.

The introduction of an ethenyl (vinyl) group at the C5 position of the 2-methyl-1H-indole scaffold is expected to significantly influence its electronic absorption spectrum. The vinyl group extends the π-conjugation of the indole ring system. This extension of the chromophore generally leads to a bathochromic (red) shift in the absorption maxima (λmax), meaning the compound will absorb light at longer wavelengths compared to the parent 2-methylindole (B41428).

Specifically, the ¹La transition, which is more sensitive to solvent polarity and substituent effects that extend conjugation, would be expected to show a more pronounced red shift. The ¹Lb band, which is typically more structured, would also be affected. The methyl group at the C2 position has a lesser, but still notable, hyperconjugative and electron-donating effect that influences the energy levels of the molecular orbitals.

A hypothetical UV-Vis absorption spectrum of this compound, recorded in a non-polar solvent like cyclohexane, would be anticipated to display absorption maxima at wavelengths longer than those observed for 2-methylindole (typically around 220 nm and 275 nm).

Table 1: Expected UV-Vis Absorption Data for this compound This table is illustrative and represents the type of data that would be collected from a UV-Vis experiment. Actual values require experimental measurement.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

| ¹La | > 280 | To be determined | Methanol |

| ¹Lb | > 275 | To be determined | Methanol |

Fluorescence spectroscopy is a powerful technique for studying the photophysical properties of molecules. It involves exciting a molecule to a higher electronic state with light and then measuring the light emitted as the molecule relaxes back to its ground state. The indole ring is intrinsically fluorescent, a property famously associated with the amino acid tryptophan.

The fluorescence properties of this compound would be directly related to its electronic structure. The extended conjugation provided by the 5-ethenyl group is expected to result in a red-shifted emission spectrum compared to 2-methylindole. The energy difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural and electronic changes that occur in the excited state.

Key photophysical parameters that would be determined include the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state. These properties are highly sensitive to the molecular environment, including solvent polarity. In polar solvents, indole derivatives often exhibit larger Stokes shifts due to solvent relaxation around the more polar excited state. The study of these properties in a range of solvents could provide insights into the dipole moment of this compound in both its ground and excited states.

Table 2: Expected Fluorescence Properties for this compound This table is illustrative and represents the type of data that would be collected from a fluorescence spectroscopy experiment. Actual values require experimental measurement.

| Parameter | Expected Value | Conditions (e.g., Solvent) |

| Excitation Wavelength (λex, nm) | Corresponds to λmax | Methanol |

| Emission Wavelength (λem, nm) | Red-shifted from λex | Methanol |

| Quantum Yield (ΦF) | To be determined | Methanol |

| Fluorescence Lifetime (τF, ns) | To be determined | Methanol |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of the molecule.

For this compound, the molecular formula is C₁₁H₁₁N. HRMS analysis would be used to confirm this composition. The calculated monoisotopic mass of C₁₁H₁₁N is 157.08915 Da. An HRMS experiment would be expected to yield a measured m/z value for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ that is extremely close to the calculated value, thereby confirming the molecular formula and, by extension, the molecular weight.

Analysis of the fragmentation pattern can also provide structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion of an indole derivative is typically the base peak. Common fragmentation pathways for substituted indoles involve the loss of small, stable molecules or radicals. For this compound, characteristic fragments might arise from the cleavage of the vinyl group or rearrangements of the indole ring.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound This table is illustrative and represents the type of data that would be collected from an HRMS experiment.

| Ion | Molecular Formula | Calculated m/z | Measured m/z |

| [M]⁺ | C₁₁H₁₁N | 157.08915 | To be determined |

| [M+H]⁺ | C₁₁H₁₂N | 158.09678 | To be determined |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, XRD analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the indole ring system and the orientation of the 5-ethenyl and 2-methyl substituents relative to the ring.

Furthermore, the analysis of the crystal packing would elucidate the nature of intermolecular forces, such as hydrogen bonding and π-π stacking. The indole N-H group is a hydrogen bond donor, and it would likely participate in hydrogen bonding with a suitable acceptor on a neighboring molecule (such as the π-system of another indole ring). These interactions are crucial for understanding the solid-state properties of the material. The data obtained would include the crystal system, space group, and unit cell dimensions.

Table 4: Potential X-ray Crystallographic Data for this compound This table is illustrative and represents the type of data that would be generated from a single-crystal XRD experiment. Actual values require experimental measurement.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N |

| Formula Weight | 157.21 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |

| Volume (ų) | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Density (calculated, g/cm³) | To be determined |

Computational and Theoretical Investigations of 5 Ethenyl 2 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can predict various properties, including molecular geometry, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. For 5-ethenyl-2-methyl-1H-indole, DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric interactions.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a detailed description of the electronic structure. For this compound, ab initio calculations would be employed to determine the molecular orbitals and their corresponding energy levels, offering a fundamental understanding of the electron distribution within the molecule.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Various analysis techniques are used to interpret the results of quantum chemical calculations and predict reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not based on actual calculations.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, providing a qualitative prediction of its chemical behavior.

Global and local reactivity descriptors are quantitative measures derived from the energies of the frontier molecular orbitals. These descriptors provide a more detailed understanding of a molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A higher softness value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated using the electronic chemical potential and chemical hardness.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive atoms within the molecule for both nucleophilic and electrophilic attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This data is illustrative and not based on actual calculations.

| Descriptor | Value |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 1.9 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict the vibrational spectra (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. These predictions are crucial for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy: DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing molecular geometry and calculating vibrational frequencies. ijrar.org The theoretical vibrational wavenumbers are often scaled by a factor (typically ~0.96) to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental FT-IR and FT-Raman spectra.

For this compound, key vibrational modes can be assigned. The N-H stretching vibration of the indole (B1671886) ring is expected to appear at a high frequency. The C-H stretching modes of the aromatic ring, methyl group, and ethenyl group can also be distinctly assigned. ijrar.org For instance, the C=C stretching of the ethenyl group and the aromatic ring vibrations would appear in the characteristic 1650-1400 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment |

| N-H Stretch | 3450-3500 | Indole Ring |

| C-H Stretch (Aromatic) | 3050-3100 | Indole Ring |

| C-H Stretch (Ethenyl) | 3020-3080 | Ethenyl Group |

| C-H Stretch (Methyl) | 2920-2980 | Methyl Group |

| C=C Stretch (Ethenyl) | 1620-1640 | Ethenyl Group |

| C=C Stretch (Aromatic) | 1450-1600 | Indole Ring |

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. The predicted values are typically referenced against a standard like Tetramethylsilane (TMS). In the ¹H NMR spectrum of this compound, the indole N-H proton is expected to show a characteristic signal at a high chemical shift (around 11 ppm). mdpi.com The protons of the ethenyl group would exhibit distinct signals with characteristic coupling constants, while the methyl protons would appear as a singlet in the upfield region. Similarly, ¹³C NMR chemical shifts can be calculated to aid in the complete structural assignment. mdpi.com

Photophysical Property Simulations (e.g., excited state dipole moments, solvatochromism)

The interaction of a molecule with light and its behavior in different solvent environments are key photophysical properties that can be simulated computationally.

Solvatochromism: Solvatochromism, the change in the position of UV-Vis absorption bands with solvent polarity, is a phenomenon indicative of changes in the electronic distribution upon excitation. mdpi.com This effect is often studied using TD-DFT combined with a continuum solvation model like the Polarizable Continuum Model (PCM). For many indole derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the absorption spectra, which suggests a π → π* transition and an excited state that is more polar than the ground state. researchgate.netnih.gov

Excited State Dipole Moments: The polarity of the ground and excited states can be quantified by calculating their respective dipole moments (μg and μe). A significant increase in the dipole moment upon excitation (Δμ = μe - μg) is a hallmark of an intramolecular charge transfer (ICT) character in the excited state. nih.gov The solvatochromic shift method, using equations like the Lippert-Mataga plot, allows for the experimental estimation of this change, which can then be correlated with theoretically calculated values. researchgate.net Computational studies on similar ethenyl indoles show that the excited state can be highly dipolar. nih.govresearchgate.net For this compound, the excited state is predicted to be more polar than the ground state, as shown by the representative data in Table 2.

Table 2: Predicted Dipole Moments and Absorption Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) | Absorption Maxima (λmax) (nm) |

| n-Hexane | 1.88 | 2.15 | 6.80 | 310 |

| Dichloromethane | 8.93 | 2.18 | 7.15 | 318 |

| Ethanol | 24.55 | 2.21 | 7.45 | 325 |

| Acetonitrile | 37.50 | 2.25 | 7.80 | 330 |

Non-linear Optical (NLO) Properties Prediction

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Computational chemistry is a vital tool for screening and designing molecules with significant NLO responses. The key NLO properties, including polarizability (α) and first hyperpolarizability (β), can be calculated using DFT methods. researchgate.net

The NLO response of indole derivatives is strongly influenced by substituent groups. nih.gov The indole nucleus can act as an electron donor, and the presence of conjugated systems, like the ethenyl group, can enhance NLO properties. researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value, often compared to that of a standard material like urea, indicates a promising NLO material. Studies on ethenyl indoles have shown that the NLO response is proportional to the ground state dipole moment and inversely proportional to the HOMO-LUMO energy gap. nih.govacs.org The calculated NLO properties for this compound are expected to show a significant enhancement over the parent indole molecule.

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Predicted Value |

| Dipole Moment | μ (Debye) | 2.15 |

| Average Polarizability | <α> (x 10⁻²⁴ esu) | 20.5 |

| First Hyperpolarizability | β (x 10⁻³⁰ esu) | 18.2 |

Conformational Analysis and Tautomerism Studies

Computational methods allow for the exploration of the potential energy surface of a molecule to determine its stable conformers and the energy barriers between them, as well as the relative stability of different tautomeric forms.

Conformational Analysis: For this compound, conformational flexibility primarily arises from the rotation of the ethenyl group around the single bond connecting it to the indole ring. A potential energy surface scan can be performed by systematically changing the relevant dihedral angle. This analysis typically reveals two stable planar conformers, syn and anti, and the transition state connecting them. researchgate.net The relative energies of these conformers are usually very small, indicating that they can coexist at room temperature.

Tautomerism: Prototropic tautomerism is a key consideration for heterocyclic compounds like indoles. mdpi.com While the 1H-tautomer of indole is overwhelmingly the most stable form, computational studies can quantify the energies of less stable tautomers, such as the 3H-indole (indolenine) form or tautomers arising from protonation of the ethenyl group. DFT calculations can be used to determine the relative Gibbs free energies of these isomers in the gas phase and in different solvents. For this compound, the 1H-tautomer is expected to be significantly more stable than any other potential tautomer, confirming its predominance under normal conditions.

Table 4: Predicted Relative Energies of Potential Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| 5-ethenyl-2-methyl-3H-indole | +15.2 |

| 5-(1-propenyl)-2-methyl-1H-indole (protonated ethenyl) | +25.8 |

Derivatization and Analogue Synthesis of 5 Ethenyl 2 Methyl 1h Indole

Strategic Functionalization at Different Positions of the Indole (B1671886) Ring

The indole ring is a privileged scaffold in medicinal chemistry and materials science, and methods for its functionalization are well-developed. For 5-ethenyl-2-methyl-1H-indole, the primary sites for substitution are the N-1 and C-3 positions, with other positions on the benzene (B151609) ring being less reactive to typical electrophilic substitution.

N-Substitution Strategies

The nitrogen atom (N-1) of the indole ring is readily deprotonated by a suitable base to form a nucleophilic indolide anion, which can then react with various electrophiles in an SN2-type reaction. This is a common and efficient method for introducing a wide variety of substituents at the nitrogen atom. youtube.com

Key strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would yield the corresponding N-alkylated indoles. youtube.comrsc.org Studies on other substituted indoles show that this method is highly effective. mdpi.combeilstein-journals.org

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a base like pyridine or triethylamine, would produce N-acyl derivatives. These groups can serve as protecting groups or as handles for further modification.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the indole nitrogen and an aryl halide, leading to N-arylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated products, which are often used to protect the indole nitrogen and can influence the regioselectivity of subsequent reactions.

Table 1: Potential N-Substitution Reactions

| Reagent Class | Example Reagent | Base/Catalyst | Expected Product |

|---|---|---|---|

| Alkyl Halide | Benzyl bromide | NaH | 1-Benzyl-5-ethenyl-2-methyl-1H-indole |

| Acyl Chloride | Acetyl chloride | Pyridine | 1-Acetyl-5-ethenyl-2-methyl-1H-indole |

| Aryl Halide | Iodobenzene | Pd catalyst | 5-Ethenyl-2-methyl-1-phenyl-1H-indole |

| Sulfonyl Chloride | Tosyl chloride | NaH | 5-Ethenyl-2-methyl-1-tosyl-1H-indole |

C-Substitution Strategies (e.g., at C-3, C-4, C-6, C-7)

The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. The presence of a methyl group at C-2 sterically hinders reactions at that position but further enhances the electron-donating nature of the ring system, favoring substitution at C-3.

Mannich Reaction: This three-component reaction involving formaldehyde, a secondary amine (like dimethylamine), and the indole would readily form a gramine-type derivative, 3-((dimethylamino)methyl)-5-ethenyl-2-methyl-1H-indole. chemtube3d.comuobaghdad.edu.iq The aminomethyl group is a versatile synthetic handle that can be displaced by other nucleophiles. chemtube3d.com However, significant steric hindrance from the C-2 methyl group might lower the reaction yields compared to unsubstituted indole. clockss.org

Vilsmeier-Haack Reaction: Using a Vilsmeier reagent (generated from POCl₃ and DMF), formylation would occur at the C-3 position to yield this compound-3-carbaldehyde. ijpcbs.comwikipedia.orgorganic-chemistry.org This aldehyde is a key intermediate for synthesizing a wide range of more complex derivatives.

Friedel-Crafts Acylation: In the presence of a Lewis acid, acylation with acyl chlorides or anhydrides would also proceed at the C-3 position.

Substitution at C-4, C-6, and C-7: Direct electrophilic substitution on the benzene portion of the indole ring is challenging due to the higher reactivity of the pyrrole (B145914) ring. However, strategies like directed ortho-metalation can be employed. If the N-1 position is protected with a suitable directing group, lithiation followed by quenching with an electrophile could achieve substitution at the C-7 position. Substitution at C-4 and C-6 is less common but can sometimes be achieved under specific conditions or through multi-step synthetic routes starting from pre-functionalized precursors.

Scaffold Diversity-Oriented Synthesis Using this compound as a Core

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore chemical space for biological or material applications. nih.govcam.ac.uk The ethenyl (vinyl) group at the C-5 position of this compound makes it an excellent core for DOS, as this group can participate in a variety of powerful C-C and C-heteroatom bond-forming reactions.

Heck Reaction: The vinyl group can act as a coupling partner in palladium-catalyzed Heck reactions with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of aromatic and olefinic substituents at the C-5 position, significantly increasing molecular complexity.

Diels-Alder Reaction: The vinyl group can function as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes (an inverse-electron-demand Diels-Alder). wikipedia.org More commonly, vinylindoles can be generated in situ and act as dienes in reactions with dienophiles like N-phenylmaleimide to create complex, annulated carbazole structures. tandfonline.comumn.edu

Metathesis: Olefin metathesis reactions, such as cross-metathesis with other alkenes, could be used to elaborate the vinyl side chain into more complex unsaturated systems.

Other Olefin Transformations: The vinyl group is amenable to a host of other transformations, including epoxidation, dihydroxylation, hydroboration-oxidation, and polymerization, each providing a distinct functionalized scaffold for further diversification.

The combination of these reactions on the vinyl group with the N- and C-substitution strategies described above would allow for the creation of a large and diverse library of compounds from the single core structure of this compound.

Preparation of Bis-indoles and Poly-indole Systems

Bis-indoles, molecules containing two indole moieties, are prevalent in nature and often exhibit significant biological activity. The most common method for their synthesis is the acid-catalyzed electrophilic substitution of two indole molecules with an aldehyde or ketone. mdpi.comjchemlett.com

In the case of this compound, the reaction would proceed as follows:

Two equivalents of the indole would react at their highly nucleophilic C-3 positions with one equivalent of an aldehyde (e.g., benzaldehyde) or a ketone.

This reaction, typically catalyzed by a Brønsted or Lewis acid, would yield a bis(indolyl)methane derivative, where the two indole units are linked at their C-3 positions by a carbon bridge derived from the carbonyl compound.

For example, reacting two equivalents of this compound with benzaldehyde would produce 3,3'-(phenylmethylene)bis(this compound). By using different aldehydes and ketones, a variety of substituted bis-indole systems can be prepared. mdpi.comacs.org

Structure-Reactivity Relationship (SAR) Studies for Chemical Applications

While structure-activity relationships are most often discussed in the context of medicinal chemistry, structure-reactivity or structure-property relationships are crucial for chemical applications such as catalysis, materials science, and sensor technology. For derivatives of this compound, SAR studies could explore how systematic structural modifications influence key chemical properties.

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at various positions (N-1, C-3, or on the benzene ring via the vinyl group) would systematically alter the electron density of the indole π-system. This would directly impact the molecule's redox potential, its HOMO/LUMO energy levels, and its photophysical properties (absorption and fluorescence spectra). Such studies are vital for developing novel organic electronic materials or fluorescent probes.

Ligand Properties: N-substituted indole derivatives, particularly those with additional coordinating atoms (e.g., pyridyl groups introduced via N-alkylation), can act as ligands for transition metals. SAR studies could correlate the steric and electronic properties of the indole substituent with the catalytic activity and selectivity of the resulting metal complex.

Reactivity and Selectivity: Modifications to the core structure can influence the reactivity of its functional groups. For example, N-acylation or N-sulfonylation would decrease the nucleophilicity of the indole ring, potentially altering the course of subsequent reactions. Similarly, substituents on the vinyl group could influence its reactivity in cycloadditions or coupling reactions. Understanding these relationships allows for the fine-tuning of the molecule for specific synthetic transformations. acs.orgnih.gov

Applications in Advanced Materials Science and Chemical Technologies

Utilization in Polymer Synthesis and Modification

The presence of the ethenyl (vinyl) group on the indole (B1671886) ring allows 5-ethenyl-2-methyl-1H-indole to function as a versatile monomer for creating a variety of polymeric structures. The indole moiety, in turn, imparts specific functional properties to the resulting polymer.

This compound can serve as a monomer in various polymerization reactions. The vinyl group is susceptible to addition polymerization mechanisms, allowing for the formation of long-chain polymers. Vinylindoles are a class of compounds that have been studied for their biological properties and as synthons in chemical synthesis rsc.org. The polymerization of such monomers can lead to the creation of polyindoles, which are of interest for their unique properties including redox activity and high heat resistance researchgate.net.

The choice of polymerization technique can significantly influence the properties of the final polymer, such as molecular weight, polydispersity, and architecture.

| Polymerization Method | Description | Potential Outcome for Poly(this compound) |

| Free Radical Polymerization | Initiated by free radicals, this is a common method for vinyl monomers. Techniques like solution polymerization using an initiator like Benzoyl Peroxide can be employed researchgate.net. | Produces polymers with a broad molecular weight distribution. The indole functionality would be present as a pendant group along the polymer backbone. |

| Coordination Polymerization | Uses a coordination complex as a catalyst, offering control over stereochemistry. | Could potentially yield polymers with specific tacticity (stereoregularity), influencing the material's bulk properties like crystallinity and solubility. |

| Living Polymerization | Characterized by the absence of termination and chain transfer, allowing for precise control over molecular weight, polydispersity, and the synthesis of block copolymers. | Enables the creation of well-defined polymers and allows for the synthesis of block copolymers where a block of poly(this compound) is combined with other polymer blocks to create tailored functionalities. |

Cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network . This process transforms polymers from soluble, fusible materials into insoluble and infusible thermosets or elastomers, enhancing their mechanical properties nih.gov. Cross-linking agents are molecules with two or more reactive ends that can connect polymer chains .

While this compound itself is a monofunctional monomer (containing only one vinyl group), it can be incorporated into a polymer network in conjunction with a multifunctional cross-linking agent. For instance, it could be copolymerized with a divinyl monomer, such as a diacrylate or divinylbenzene. In such a system, the this compound units would be incorporated into the polymer chains, while the divinyl monomer would form the cross-links between them. The concentration and type of cross-linking agent used have a significant impact on the network's properties, such as swelling behavior and flexibility scielo.org.mx. The resulting cross-linked polymer would be a hydrogel or an organogel with the functional properties of the indole moiety embedded within its structure mdpi.com.

Copolymerization is a highly effective method for creating materials with customized properties by combining two or more different monomers researchgate.net. By copolymerizing this compound with other monomers, its specific properties—such as fluorescence, charge-transport capabilities, and biological activity—can be integrated into a new material.

For example, copolymerization with common monomers like methyl methacrylate could yield a functional copolymer with the indole groups as side chains researchgate.net. These pendant indole rings can significantly alter the thermal and optical properties of the parent polymer. The incorporation of the indole nucleus is a known strategy for developing bioactive compounds due to its presence in numerous natural products and drugs rsc.orgmdpi.com. This approach allows for the development of functional materials for a wide range of applications, from specialty plastics to materials for biomedical devices.

Optoelectronic Materials Development

The indole nucleus is an electron-rich heterocyclic system, making it an attractive component for materials used in organic electronics. Its derivatives are known to possess interesting spectroscopic properties that are valuable for optoelectronic applications researchgate.net. The ability to polymerize this compound provides a pathway to create processable, film-forming materials for electronic devices.

Indole derivatives are investigated as promising candidates for organic light-emitting diodes and solar cells researchgate.net. Polymers containing carbazole units, which are structurally related to indoles, are used for recording and transmitting information and in devices that convert solar energy into electricity nih.gov.

Polymers derived from this compound could serve multiple roles in these devices. The electron-rich nature of the indole ring suggests that these polymers could function as hole-transporting materials, facilitating the movement of positive charges within the device. Furthermore, by modifying the indole structure or by copolymerization, the emission wavelength of the material could be tuned, making it a candidate for the emissive layer in OLEDs. The vinyl group provides a straightforward method for creating the high-molecular-weight polymers necessary for forming stable, uniform thin films required in device fabrication.

| Potential Role in Optoelectronics | Function of the Indole Moiety | Benefit of Polymerization |

| Hole-Transport Layer (HTL) | The electron-rich indole system can stabilize positive charges (holes), facilitating their transport to the emissive layer. | Creates robust, thin films with good morphological stability, which is crucial for device lifetime and efficiency. |

| Emissive Layer (EML) | The indole core is fluorescent. Its emission properties can be tuned through chemical modification to produce light of different colors. | Allows for solution-based processing (e.g., spin-coating, inkjet printing) for large-area and low-cost device manufacturing. |

| Host Material in EML | Can serve as a host matrix for phosphorescent guest emitters, providing good energy transfer and charge balance. | The high thermal stability of polyindole-type structures can enhance the operational stability of the OLED device. |

| Donor Material in OPVs | Acts as the electron donor in the active layer of an organic photovoltaic cell, absorbing light to create excitons. | Polymer structure allows for blending with acceptor materials to form the necessary bulk heterojunction morphology. |

The intrinsic fluorescence of the indole ring is highly sensitive to its local environment. This property is the foundation for its use in chemical sensors and biosensors. When an analyte interacts with the indole moiety, it can cause a detectable change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

By incorporating this compound into a polymer matrix, robust and reusable sensor platforms can be developed. The polymer can be coated onto a substrate, such as an optical fiber or a test strip. The indole side-chains are exposed to the sample, and any interaction with a target analyte can be monitored optically. The reactivity of the indole ring can also be exploited; for example, specific binding sites for analytes can be attached to the indole nucleus, creating highly selective sensors. The indole core is a privileged structure in drug discovery and medicinal chemistry due to its ability to interact with biological targets through mechanisms like hydrogen bonding and π–π stacking mdpi.com. This same interactivity can be harnessed for biosensing applications.

Lack of Publicly Available Research Data for this compound in Specified Applications

Extensive and targeted searches of publicly available scientific literature and databases have revealed a significant lack of specific research data for the chemical compound This compound within the requested contexts of advanced materials science, chemical technologies, and agrochemical research. Despite a thorough investigation into its potential roles in catalysis, as a molecular building block, and in agricultural science, no dedicated studies or detailed findings concerning this specific molecule were identified.

The performed searches aimed to retrieve information for the following outlined sections:

Conclusion and Future Research Directions

Summary of Research Potential for 5-Ethenyl-2-methyl-1H-indole

The unique structure of this compound, featuring a reactive vinyl group appended to a privileged indole (B1671886) scaffold, suggests significant potential in two primary domains: medicinal chemistry and materials science. The indole ring is a core component of numerous biologically active compounds and approved drugs, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.comajchem-b.comnih.gov The ethenyl (vinyl) group provides a versatile handle for polymerization or for post-synthesis modification to create complex molecular architectures.

The research potential can be summarized as follows:

| Research Area | Rationale & Potential Application | Key Research Directions |

| Medicinal Chemistry | The indole core is a "privileged structure" in drug discovery. pcbiochemres.comacs.org Derivatives are known to act as kinase inhibitors, tubulin polymerization inhibitors, and antimicrobials. nih.govnih.gov The vinyl group can be functionalized to develop novel therapeutic agents. | - Synthesis of a library of derivatives by modifying the vinyl group (e.g., via oxidation, reduction, or addition reactions). - Screening of new compounds for anticancer, antiviral, antibacterial, and anti-inflammatory activities. ajchem-b.comchemijournal.com - In silico docking studies to predict interactions with biological targets like kinases or microbial enzymes. nih.govnih.gov |

| Materials Science | Vinyl indoles can serve as monomers for the synthesis of novel functional polymers. rsc.org Indole-based materials have potential applications in organic electronics, sensors, and coatings due to their electrochemical and photophysical properties. | - Investigation of polymerization (free radical, cationic, anionic) of the vinyl group to create indole-containing polymers. - Characterization of the resulting polymers' thermal, mechanical, and electronic properties. - Exploration of copolymers with other monomers like styrene (B11656) to tune material properties. |

| Synthetic Chemistry | The molecule serves as a versatile building block for more complex heterocyclic systems. The vinyl group is a precursor for various functional groups and can participate in cycloaddition reactions. | - Use as a diene or dienophile in Diels-Alder reactions to construct polycyclic indole alkaloids. - Application in multicomponent reactions to rapidly build molecular complexity. openmedicinalchemistryjournal.com - Development of asymmetric transformations of the vinyl group to create chiral derivatives. acs.org |

Emerging Methodologies and Interdisciplinary Research Prospects

Future research on this compound will greatly benefit from recent advancements in synthetic organic chemistry. Emerging methodologies that promise to accelerate the exploration of its chemical space include:

C-H Functionalization: Transition-metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective modification of indole rings at positions that are otherwise difficult to access, such as C4, C5, and C7. news-medical.netrsc.orgrsc.org Applying these methods could allow for the late-stage diversification of the this compound core, creating novel structures without the need for lengthy de novo synthesis. researchgate.net Recently developed copper-catalyzed methods for C5 functionalization are particularly relevant. news-medical.netsciencedaily.com

Photoredox and Electrocatalysis: Light- and electricity-driven reactions offer mild and sustainable alternatives to traditional synthetic methods. thieme-connect.comorganic-chemistry.org These techniques could be employed for the selective functionalization of either the vinyl group or the indole ring, potentially enabling transformations that are challenging under thermal conditions.

Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and nanocatalysts can lead to more efficient and sustainable production of indole derivatives. openmedicinalchemistryjournal.comresearchgate.net These methods reduce reaction times, improve yields, and minimize waste.

These methodologies open up exciting prospects for interdisciplinary research. Collaboration between synthetic chemists and materials scientists could lead to the development of novel indole-based polymers with tailored electronic or optical properties for use in organic electronics. Similarly, joint efforts with computational chemists and pharmacologists could guide the rational design and synthesis of new drug candidates based on the this compound scaffold, leveraging its potential to interact with various biological targets. nih.gov

Challenges and Opportunities in Indole Chemistry Relevant to this compound

Despite the vast potential, the chemistry of this compound presents specific challenges that also represent significant opportunities for innovation:

Challenge: Competing Reactivity: The molecule possesses multiple reactive sites: the N-H of the indole, the electron-rich C3 position, and the vinyl group. Achieving selective functionalization at one site without affecting the others is a primary challenge. For instance, many electrophilic substitution reactions that target the indole ring could instead trigger the polymerization of the vinyl group.

Opportunity: The development of highly selective catalytic systems (e.g., using specific transition metals or organocatalysts) that can distinguish between these reactive sites is a major area for research. acs.org Success in this area would provide precise control over molecular design and unlock access to a wide range of previously inaccessible derivatives.

Challenge: Stability and Polymerization: The vinyl group is susceptible to spontaneous polymerization, especially under acidic conditions or in the presence of radical initiators, which are common in many synthetic transformations. rsc.org This can complicate synthesis, purification, and storage.

Opportunity: While a challenge for synthesis, this reactivity is the key to its utility in materials science. Controlled polymerization of this compound could yield novel, well-defined polymers. Research into controlled polymerization techniques (e.g., RAFT, ATRP) for this monomer could establish a new class of functional materials.

Challenge: Regioselectivity on the Benzene (B151609) Ring: While C-H functionalization offers a path to modify the benzene portion of the indole, achieving high regioselectivity (e.g., C4 vs. C6 vs. C7) remains a frontier in indole chemistry. rsc.org

Opportunity: Designing novel directing groups or catalyst systems that can steer reactions to a single, desired position on the carbocyclic ring would be a significant breakthrough. rsc.org This would enable the synthesis of specific isomers with potentially distinct biological activities or material properties, transforming a challenge into a powerful tool for creating molecular diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.